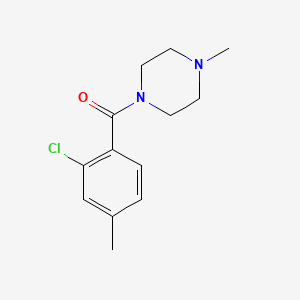![molecular formula C22H19NO3 B5761902 2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide, also known as ABP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a type of benzamide derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide involves its inhibition of HDAC6, which is a protein that plays a role in the regulation of gene expression and cell division. By inhibiting HDAC6, this compound can prevent the expression of certain genes that are involved in cancer cell growth and division, ultimately leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of enzymes called matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. This compound has also been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide in lab experiments is its specificity for HDAC6, which means that it can target this protein without affecting other proteins or processes in the cell. Additionally, this compound has been shown to have relatively low toxicity in cell culture and animal models, making it a safe and reliable tool for researchers. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide. One area of interest is the development of this compound analogs that have improved solubility and potency, which could enhance its effectiveness as a research tool and potential therapeutic agent. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of research, including cancer biology, inflammation, and tissue repair.
Métodos De Síntesis
The synthesis of 2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide typically involves the reaction of 4-acetylbenzyl chloride with N-phenylbenzamide in the presence of a base catalyst such as potassium carbonate. This reaction results in the formation of this compound, which can then be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide has been used in a variety of scientific research applications, particularly in the field of cancer research. This compound has been shown to inhibit the activity of a protein called histone deacetylase 6 (HDAC6), which plays a role in the progression of certain types of cancer. By inhibiting HDAC6, this compound has the potential to slow or even stop the growth of cancer cells.
Propiedades
IUPAC Name |
2-[(4-acetylphenyl)methoxy]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-16(24)18-13-11-17(12-14-18)15-26-21-10-6-5-9-20(21)22(25)23-19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFBGCIXJQJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)

![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)

![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)

![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)